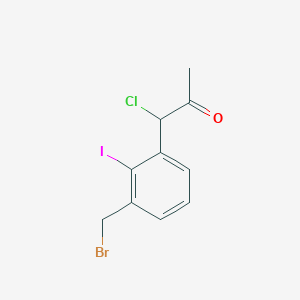
1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one is an organic compound that features a complex structure with multiple halogen substitutions. This compound is of interest due to its potential applications in various fields of chemistry and industry. The presence of bromine, iodine, and chlorine atoms in its structure makes it a versatile intermediate for further chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by iodination and chlorination under controlled conditions. For example, starting with a phenyl derivative, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Subsequent iodination can be performed using iodine and a suitable oxidizing agent like hydrogen peroxide. Finally, chlorination can be carried out using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
科学研究应用
1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 1-(3-(Bromomethyl)-2-chlorophenyl)-1-iodopropan-2-one
- 1-(3-(Iodomethyl)-2-bromophenyl)-1-chloropropan-2-one
- 1-(3-(Chloromethyl)-2-iodophenyl)-1-bromopropan-2-one
Uniqueness
1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one is unique due to its specific arrangement of bromine, iodine, and chlorine atoms, which imparts distinct reactivity and properties
生物活性
1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one, with the chemical formula C10H9BrClI and a molecular weight of approximately 387.44 g/mol, is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions that utilize various halogenation techniques. The presence of bromine, iodine, and chlorine atoms in its structure contributes to its unique chemical reactivity and potential applications in drug development and organic synthesis. The compound's ketone functional group enhances its reactivity, making it suitable for further chemical modifications .
The biological activity of this compound is primarily attributed to its ability to form halogen bonds with biological molecules, which can influence cellular pathways. Such interactions may lead to alterations in enzyme activities or receptor functions, thereby affecting various physiological processes .
Research Findings:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against specific pathogens, likely due to the reactivity of its halogen substituents .
- Cytotoxicity: In vitro assays have indicated that this compound may induce cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation as a potential anticancer agent .
Case Study 1: Anticancer Potential
In a study examining the cytotoxic effects of halogenated compounds on cancer cells, this compound demonstrated significant inhibitory effects on the proliferation of breast cancer cells. The mechanism was linked to apoptosis induction mediated by reactive oxygen species (ROS) generation .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various halogenated compounds revealed that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the role of halogen atoms in enhancing the compound's binding affinity to bacterial cell membranes .
Data Table: Comparison of Biological Activities
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Halogen bonding with cell membrane components |
| Other Halogenated Compounds | Varies | Depends on specific structure and substituents |
属性
分子式 |
C10H9BrClIO |
|---|---|
分子量 |
387.44 g/mol |
IUPAC 名称 |
1-[3-(bromomethyl)-2-iodophenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClIO/c1-6(14)9(12)8-4-2-3-7(5-11)10(8)13/h2-4,9H,5H2,1H3 |
InChI 键 |
CFTONZJAAVXRON-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC=CC(=C1I)CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















